

Synthesis of Tris(2-methoxyphenyl)phosphine from anisole and phosphorus trichloride.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(2-methoxyphenyl)phosphine*

Cat. No.: *B1216234*

[Get Quote](#)

Synthesis of Tris(2-methoxyphenyl)phosphine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **tris(2-methoxyphenyl)phosphine**, a valuable phosphine ligand in catalysis and organic synthesis. The primary focus is on the established and reliable method of preparation from anisole and phosphorus trichloride via a directed ortho-lithiation reaction. This document offers detailed experimental protocols, quantitative data, and visual representations of the reaction mechanism and experimental workflow to support researchers in the successful synthesis and characterization of this compound.

Introduction

Tris(2-methoxyphenyl)phosphine, also known as tri(o-anisyl)phosphine, is an organophosphorus compound with the chemical formula $P(C_6H_4OCH_3)_3$. The presence of the ortho-methoxy groups imparts unique electronic and steric properties to the phosphorus center, making it a ligand of significant interest in various catalytic applications, including Suzuki coupling reactions and allylic substitutions.^[1] This guide details its synthesis from readily available starting materials, anisole and phosphorus trichloride.

Synthetic Approach: Directed Ortho-lithiation

The most effective and widely reported method for the synthesis of **tris(2-methoxyphenyl)phosphine** from anisole and phosphorus trichloride involves a directed ortho-lithiation of anisole, followed by reaction with phosphorus trichloride. A direct Friedel-Crafts reaction between anisole and phosphorus trichloride is generally not a viable synthetic route due to the potential for complex formation between the Lewis acidic phosphorus trichloride and the oxygen of the methoxy group, which can deactivate the aromatic ring or lead to undesirable side reactions.

The directed ortho-lithiation pathway leverages the ability of the methoxy group in anisole to direct deprotonation to the adjacent ortho position by coordinating with an organolithium reagent, typically n-butyllithium. This forms a highly reactive aryllithium intermediate which then undergoes nucleophilic attack on phosphorus trichloride to form the desired tertiary phosphine.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **tris(2-methoxyphenyl)phosphine** is provided in the tables below for easy reference and comparison.

Table 1: Physical Properties of **Tris(2-methoxyphenyl)phosphine**

Property	Value	Source(s)
Molecular Formula	$C_{21}H_{21}O_3P$	[2]
Molecular Weight	352.37 g/mol	[2]
Appearance	White to light yellow solid/crystals	[3]
Melting Point	204-208 °C	[4]
Boiling Point	477.3 ± 40.0 °C (Predicted)	[4]
Solubility	Soluble in dichloromethane and ether; Slightly soluble in water.	[1][3]

Table 2: Spectroscopic Data for **Tris(2-methoxyphenyl)phosphine**

Technique	Data	Source(s)
¹ H NMR	Spectra available for reference.	[5]
¹³ C NMR	Spectra available for reference.	[2]
³¹ P NMR	Spectra available for reference.	[2] [6]
IR (KBr)	Spectra available for reference.	[2]
Mass Spec (GC-MS)	Spectra available for reference.	[2]

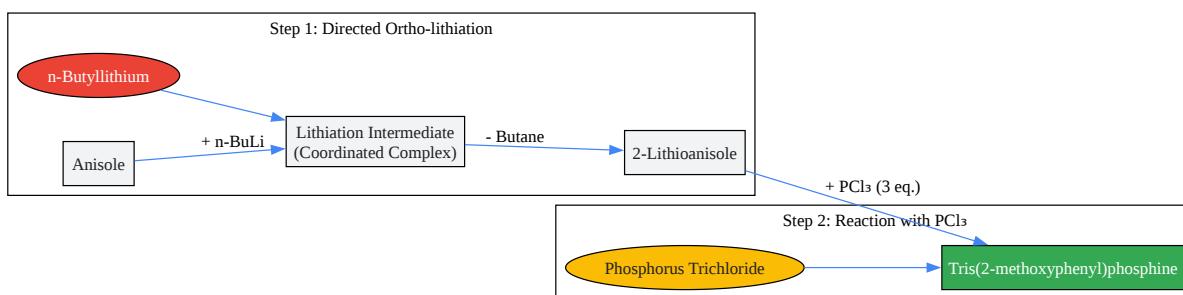
Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **tris(2-methoxyphenyl)phosphine** based on the ortho-lithiation of anisole.

Materials and Equipment:

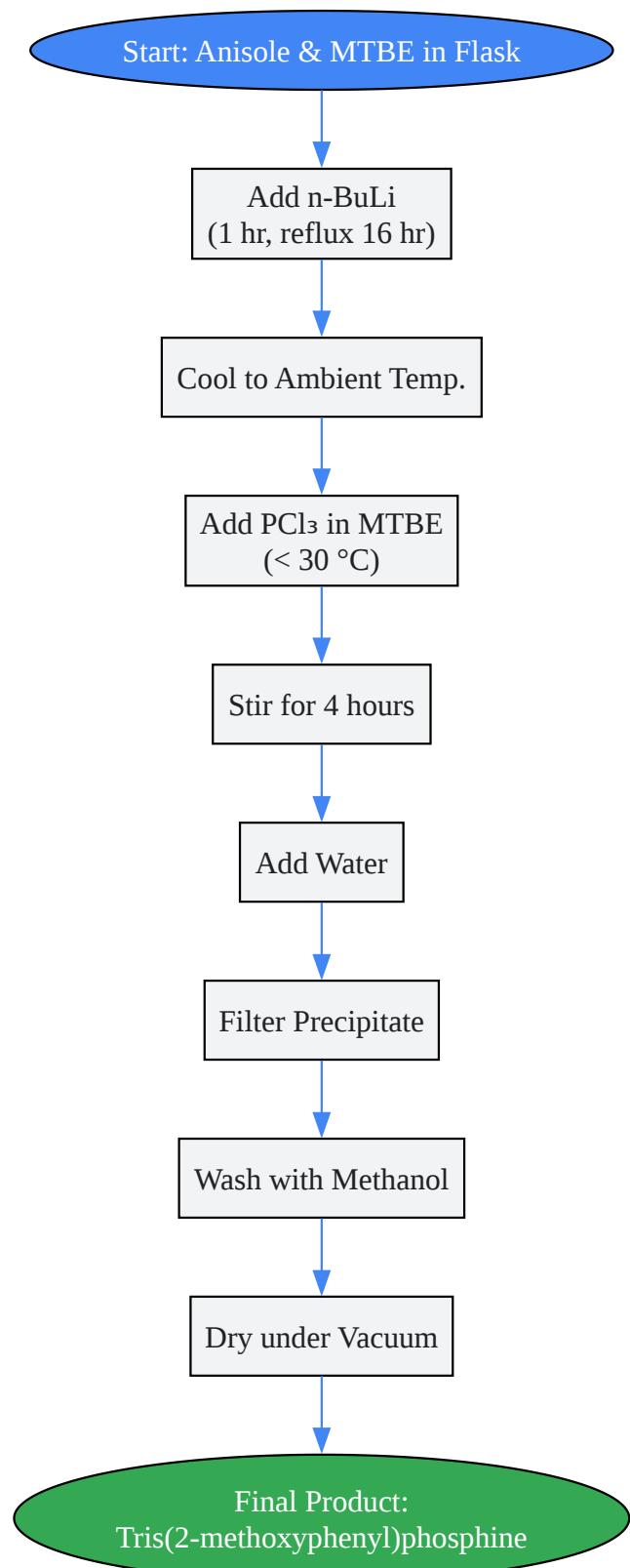
- Anisole (reagent grade)
- n-Butyllithium (in hexanes, e.g., 1.6 M)
- Phosphorus trichloride (reagent grade)
- Methyl tert-butyl ether (MTBE, anhydrous)
- Hexanes (anhydrous)
- Methanol
- Deionized water
- 2 L three-necked round-bottom flask

- Mechanical stirrer
- Thermometer
- Dropping funnel
- Reflux condenser
- Inert gas source (e.g., Argon or Nitrogen)
- Schlenk line or glovebox for handling air-sensitive reagents
- Filtration apparatus
- Vacuum oven


Procedure:

- **Reaction Setup:** Assemble the 2 L three-necked flask with the mechanical stirrer, thermometer, dropping funnel, and reflux condenser. Ensure all glassware is dry and the system is flushed with an inert gas.
- **Initial Charge:** Charge the flask with 113 g (1.04 mol) of anisole and 250 mL of anhydrous MTBE.
- **Lithiation:** Cool the mixture and slowly add 440 mL (0.70 mol) of 1.6 M n-butyllithium in hexanes via the dropping funnel over a period of 1 hour. During the addition, the temperature of the reaction mixture will gradually increase to reflux (approximately 60 °C).
- **Reaction Completion:** Maintain the reaction mixture at reflux for 16 hours to ensure complete lithiation. The formation of 2-lithioanisole can be monitored by GC analysis of quenched aliquots.
- **Cooling:** After the 16-hour period, cool the reactor contents to ambient temperature.
- **Addition of Phosphorus Trichloride:** Prepare a solution of 19.3 mL (31.0 g, 0.225 mol) of phosphorus trichloride in 100 mL of anhydrous MTBE. Add this solution dropwise to the stirred reaction mixture, ensuring the temperature does not exceed 30 °C.

- Stirring: After the addition is complete, stir the resulting white/yellow suspension for an additional 4 hours at ambient temperature.
- Quenching: Carefully add 30 mL of deionized water to the reaction mixture to quench any unreacted organolithium species and hydrolyze any remaining phosphorus chlorides.
- Isolation of Crude Product: Filter the white precipitate from the reaction mixture.
- Washing: Wash the collected white solid with methanol (2 x 200 mL) to remove impurities.
- Drying: Dry the product under vacuum (e.g., 1 mbar) at 60 °C to a constant weight.
- Characterization: The final product, a fine white powder, can be characterized by ^1H NMR and ^{31}P NMR spectroscopy to confirm its identity and purity. A typical yield for this procedure is around 63.4 g (80%).


Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key steps in the synthesis of **tris(2-methoxyphenyl)phosphine**.

[Click to download full resolution via product page](#)

Caption: Reaction mechanism for the synthesis of **tris(2-methoxyphenyl)phosphine**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **tris(2-methoxyphenyl)phosphine**.

Safety Considerations

- n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere. It can ignite spontaneously on contact with air and reacts violently with water.
- Phosphorus trichloride is a corrosive and toxic liquid that reacts with water to produce hydrochloric acid. It should be handled in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of **tris(2-methoxyphenyl)phosphine** from anisole and phosphorus trichloride is efficiently achieved through a directed ortho-lithiation strategy. This method provides good yields of the desired product with high purity. The detailed protocol and supporting data provided in this guide are intended to facilitate the successful and safe execution of this synthesis in a laboratory setting, enabling further research and development in areas where this versatile phosphine ligand can be applied.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Tris(2-Methoxyphenyl)phosphine | 4731-65-1 [chemicalbook.com]
2. Tris(2-methoxyphenyl)phosphine | C21H21O3P | CID 78464 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. CAS 4731-65-1: Tris(2-methoxyphenyl)phosphine | CymitQuimica [cymitquimica.com]
4. chembk.com [chembk.com]
5. Tris(2-Methoxyphenyl)phosphine(4731-65-1) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [Synthesis of Tris(2-methoxyphenyl)phosphine from anisole and phosphorus trichloride.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216234#synthesis-of-tris-2-methoxyphenyl-phosphine-from-anisole-and-phosphorus-trichloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com